molecular formula C17H20FN3OS B2701270 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1235639-68-5

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B2701270
CAS No.: 1235639-68-5
M. Wt: 333.43
InChI Key: AYXPLNNWQFKWPX-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a synthetic organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting from 2,4-dimethylthiazole, which can be synthesized via the Hantzsch thiazole synthesis.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts like palladium on carbon for coupling reactions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to Receptors: Interact with specific receptors in the body, modulating their activity.

    Inhibit Enzymes: Act as inhibitors for certain enzymes, affecting metabolic pathways.

    Modulate Ion Channels: Influence ion channel activity, altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Lacks the fluorine atom, which may affect its biological activity.

    2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-chlorophenyl)piperazin-1-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 2-(2,4-Dimethylthiazol-5-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone may enhance its lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it unique compared to its analogs.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c1-12-16(23-13(2)19-12)11-17(22)21-9-7-20(8-10-21)15-6-4-3-5-14(15)18/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXPLNNWQFKWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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